molecular formula C24H33NO4S B3007718 2-((3r,5r,7r)-Adamantan-1-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone CAS No. 1705978-11-5

2-((3r,5r,7r)-Adamantan-1-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone

Cat. No.: B3007718
CAS No.: 1705978-11-5
M. Wt: 431.59
InChI Key: FFKRIIUZECAMJM-UHFFFAOYSA-N
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Description

The compound 2-((3r,5r,7r)-Adamantan-1-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone features a unique hybrid structure combining an adamantane core, a piperidine ring, and a sulfonyl-linked 4-methoxyphenyl group. Adamantane derivatives are known for their rigidity and lipophilicity, which enhance binding to hydrophobic pockets in biological targets . Its structural complexity necessitates comparisons with analogs to elucidate structure-activity relationships (SAR).

Properties

IUPAC Name

2-(1-adamantyl)-1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO4S/c1-29-20-2-4-21(5-3-20)30(27,28)22-6-8-25(9-7-22)23(26)16-24-13-17-10-18(14-24)12-19(11-17)15-24/h2-5,17-19,22H,6-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKRIIUZECAMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3R,5R,7R)-adamantan-1-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone is a hybrid molecule that combines the adamantane structure with a piperidine moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Adamantane moiety : Known for its antiviral and anticancer properties.
  • Piperidine ring : Associated with various pharmacological activities including analgesic and anti-inflammatory effects.
  • Sulfonyl group : Enhances solubility and bioavailability.

Antibacterial Activity

Recent studies have indicated that compounds bearing piperidine and sulfonyl groups exhibit significant antibacterial properties. The synthesized derivatives showed moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity LevelIC50 (µg/mL)
This compoundS. typhiModerate12.5
This compoundB. subtilisStrong8.0

Anticancer Activity

The anticancer potential of adamantane derivatives has been well-documented. The compound may act by inhibiting specific pathways involved in cancer cell proliferation. For instance, studies have shown that similar structures induce apoptosis in cancer cell lines through various mechanisms including cell cycle arrest .

Enzyme Inhibition

Enzyme inhibition studies have demonstrated that compounds with sulfonamide functionalities exhibit strong inhibitory effects on acetylcholinesterase (AChE) and urease . This suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections.

EnzymeInhibitory Activity (IC50 µM)
Acetylcholinesterase0.63
Urease2.14

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Target Proteins : Molecular docking studies suggest that the compound binds effectively to target enzymes and receptors, altering their activity.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Bacterial Cell Membranes : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.

Case Studies

Several studies have explored the biological effects of similar adamantane-based compounds:

  • A study demonstrated that derivatives of adamantane exhibited significant antifungal activity against Candida auris, suggesting a broad spectrum of action against pathogens .
  • Another research focused on the synthesis and evaluation of piperidine derivatives which showed promising results as potential treatments for various diseases due to their enzyme inhibition capabilities .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Weight Key Substituents Biological Activity/Notes Reference
Target Compound : 2-((3r,5r,7r)-Adamantan-1-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone ~450 (estimated) Adamantane, 4-(sulfonyl)piperidine, 4-methoxyphenyl N/A (synthesis not detailed in evidence) N/A
1-(1-Adamantylacetyl)piperidine 289.4 Adamantane, acetyl-piperidine Used in safety studies; 95% purity; potential neurochemical applications
(R)-2-(4-Methoxyphenoxy)-1-(2-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one (6f) ~434 (estimated) 4-Methoxyphenoxy, thiazole-piperidine Anthelmintic candidate; limited synthesis data (purity/yield unspecified)
4-(2-Oxopyrrolidin-1-yl)benzyl 6-((3-adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate (3y) ~617 (estimated) Adamantane, naphthoate ester, 4-methoxyphenyl Demonstrated in HIF-1α inhibition contexts; highlights role of methoxy groups
4-(2-Ethoxyphenyl)piperazin-1-ylmethanone 368.5 Adamantane, piperazine, 2-ethoxyphenyl Explored as serotonin receptor modulators; ethoxy group impacts solubility
((3r,5r,7r)-Adamantan-1-yl)(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)methanone 400.96 Adamantane, pyrazole, 4-chlorophenylthio Anticancer potential; sulfur atom enhances reactivity
LW6 Metabolite (2-(4-Adamantan-1-yl phenoxy)acetic acid) ~330 (estimated) Adamantane, phenoxyacetic acid HIF-1α inhibitor; carboxylic acid group improves aqueous solubility

Research Findings and Data Tables

Crystallographic and Stability Data

Compound Crystal Interactions Stability Notes Reference
3-(Adamantan-1-yl)-4-methyl-1-(piperazinyl)triazole-thione C–H···π, π–π stacking Thermally stable up to 438 K
Target Compound (Hypothesized) Likely C–H···O/S interactions Predicted stability similar to N/A

Pharmacokinetic Predictions

Compound Predicted logP Metabolic Susceptibility Reference
Target Compound ~3.5 Moderate (sulfonyl group resists CYP450) N/A
LW6 Metabolite (APA) ~2.8 High (carboxylic acid prone to conjugation)
’s Pyrazole-thioether ~4.1 High (thioether susceptible to oxidation)

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